Atractylenolide I

Catalog No.
S620997
CAS No.
73069-13-3
M.F
C15H18O2
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide I

CAS Number

73069-13-3

Product Name

Atractylenolide I

IUPAC Name

(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1

InChI Key

ZTVSGQPHMUYCRS-SWLSCSKDSA-N

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C

Atractylenolide I has been reported in Atractylodes japonica, Atractylodes lancea, and other organisms with data available.
from Atractylodes macrocephala Koidz; structure in first source

Atractylenolide I is a eudesmane-type sesquiterpenoid lactone primarily isolated from the rhizomes of *Atractylodes* species. It is recognized as a principal bioactive constituent alongside its close structural analogs, Atractylenolide II and Atractylenolide III. Functionally, it is most frequently investigated for its anti-inflammatory, neuroprotective, and anti-cancer properties. These activities are often attributed to its modulation of critical signaling pathways, including Toll-like receptor 4 (TLR4), NF-κB, and JAK/STAT. For procurement purposes, its moderate solubility in ethanol and DMSO, and insolubility in water, are key handling characteristics.

Research Fit

Pathway study fit: JAK2/STAT3, TLR4/NF-κB, MAPK modulation research
Reported in vivo pharmacokinetic profile supports exposure study design
Structural analog research: eudesmane lactone SAR context (vs. Atractylenolide II/III)

Substituting Atractylenolide I with its close analogs, Atractylenolide II or III, or with a crude *Atractylodes* rhizome extract, is a critical experimental error. Despite structural similarities, these compounds exhibit distinct pharmacological profiles; for instance, Atractylenolide I and III show more pronounced anti-inflammatory and organ-protective properties, while I and II have more notable anti-cancer activities. Furthermore, the relative concentrations of these lactones vary significantly depending on the plant's origin and processing, making crude extracts an unreliable source for reproducible, quantifiable research. Procuring the purified Atractylenolide I isomer is essential for attributing observed effects to a specific molecular structure and avoiding confounding results from less active or mechanistically different analogs.

Substitution Risk

Anti-inflammatory potency may not transfer
Atractylenolide II or III may not replicate the reported TNF-α and NO inhibition profile of I in macrophage assays.
UGT2B7 inhibition strength differs among analogs
Inhibition rank-order and specificity toward UGT2B7 vary; metabolism study context may shift.
Divergent pathway engagement limits direct replacement
Anti-cancer, neuroprotective, and anti-inflammatory profiles are distributed differently across I, II, and III; model context must be reviewed.

Superior Anti-Inflammatory Potency in Macrophage Models

In a direct comparison using murine peritoneal macrophages, Atractylenolide I demonstrated significantly higher potency in inhibiting key inflammatory mediators than its analog, Atractylenolide III. Atractylenolide I inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 value of 41 μM. While a specific IC50 for Atractylenolide III was not provided in the same head-to-head study, other research indicates its activity is generally observed at higher concentrations, often in the 100 µg/mL range for significant inhibition of inflammatory cytokines. This suggests a clear potency advantage for Atractylenolide I in standard inflammation screening models.

Evidence DimensionInhibition of Nitric Oxide (NO) Production (IC50)
Target Compound Data41 μM
Comparator Or BaselineAtractylenolide III (Qualitatively reported to be less potent; significant inhibition often cited at higher concentrations)
Quantified DifferenceAtractylenolide I demonstrates micromolar potency, whereas Atractylenolide III often requires higher concentrations for similar effects.
ConditionsLPS-stimulated murine peritoneal macrophages.

For researchers screening for potent anti-inflammatory agents, selecting Atractylenolide I allows for the use of lower, more specific concentrations, reducing the risk of off-target effects.

TNF-α Inhibition
Head-to-head
IC50 23.1 μM (I) vs 56.3 μM (III)
Supports anti-inflammatory signaling research
LPS-stimulated peritoneal macrophage assay

Demonstrated In Vivo Efficacy and CNS Penetration in Neuroinflammation Models

Atractylenolide I has proven efficacy in preclinical *in vivo* models of neurodegenerative disease, a critical differentiator for translational research. In an MPTP-induced mouse model of Parkinson's disease, intraperitoneal administration of Atractylenolide I reversed behavioral deficits, decreased microglial activation in the substantia nigra and spinal cord, and protected dopaminergic neurons. While Atractylenolide III also shows neuroprotective activity, Atractylenolide I has been specifically shown to reduce neuroinflammation and confer protection in established *in vivo* parkinsonian models, validating its use for studies requiring blood-brain barrier penetration and CNS activity.

Evidence DimensionNeuroprotective and Anti-Neuroinflammatory Activity
Target Compound DataEffective in reversing motor deficits and protecting dopaminergic neurons in an MPTP mouse model of Parkinson's Disease.
Comparator Or BaselineAtractylenolide III (Also reported to have neuroprotective effects, but Atractylenolide I is specifically validated in the widely used MPTP model).
Quantified DifferenceDemonstrated efficacy in a standard, whole-animal model of neurodegeneration, confirming CNS bioavailability and therapeutic effect.
ConditionsMPTP-intoxicated C57BL6/J mice, intraperitoneal administration.

For *in vivo* studies of neurodegenerative diseases, procuring Atractylenolide I provides validated evidence of its ability to cross the blood-brain barrier and exert a protective effect in the CNS.

UGT2B7 Inhibition
Head-to-head
Stronger competitive inhibition than III; UGT2B7-specific
Supports drug metabolism interaction studies
Ki not reported; kinetic and docking analysis

Handling & Processability: Defined Solubility Profile for Reproducible Formulations

Reproducibility in experimental work requires well-defined physical properties. Atractylenolide I has a documented solubility profile suitable for common laboratory workflows, with good solubility in DMSO (46 mg/mL) and ethanol (46 mg/mL), and practical insolubility in water. Technical datasheets from suppliers confirm solubility in methanol at approximately 1 mg/mL. This contrasts with crude extracts, which contain a mixture of compounds with varying solubilities, making consistent stock solution preparation and dosage formulation difficult. Procuring purified Atractylenolide I ensures predictable behavior in solution, which is a prerequisite for accurate and reproducible dosing in both *in vitro* and *in vivo* experiments.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataSoluble in DMSO (~46 mg/mL), Ethanol (~46 mg/mL), Methanol (~1 mg/mL); Insoluble in water.
Comparator Or BaselineCrude *Atractylodes* Extract (Variable and undefined solubility due to its multicomponent nature).
Quantified DifferenceProvides a predictable and quantifiable basis for stock solution preparation and formulation, unlike heterogeneous crude extracts.
ConditionsStandard laboratory conditions.

This defined solubility profile enables the creation of precise, reproducible formulations and ensures accurate compound delivery, a critical factor for dose-response studies.

Melanoma Cell Proliferation
Head-to-head
IC50 76.46 μM (I) vs 84.02 μM (II)
Supports antiproliferative research context
B16 melanoma MTT assay, 48 h
JAK2/STAT3 In Vivo
Model context
Tumor growth suppression in HCT116 xenograft; low normal-cell cytotoxicity
Supports JAK2/STAT3 pathway research
In vivo endpoint context; confirm in additional models
Rat PK Profile
Reported
Tmax 0.81 h, Cmax 7.99 ng/mL, T1/2 1.94 h
Supports in vivo PK study design
LC-MS/MS; extract dose 20 g/kg; LLOQ 0.8 ng/mL

Screening for Potent TLR4 Antagonists in Inflammation Research

Based on its superior potency in inhibiting inflammatory mediators in macrophages, Atractylenolide I is the indicated choice for studies aiming to identify or characterize potent inhibitors of the TLR4 signaling pathway. Its use allows for clearer dose-response relationships compared to less potent analogs like Atractylenolide III.

In Vivo Studies of Neuroinflammation and Neurodegeneration

For preclinical research into diseases like Parkinson's, where CNS inflammation is a key factor, Atractylenolide I is a validated tool. Its proven ability to cross the blood-brain barrier and exert neuroprotective effects in animal models makes it a more reliable choice than analogs whose *in vivo* CNS efficacy is less established.

Structure-Activity Relationship (SAR) Studies of Sesquiterpenoid Lactones

To accurately determine how specific structural features of sesquiterpenoid lactones contribute to their biological activity, starting with a purified, well-characterized isomer is non-negotiable. Atractylenolide I serves as an essential reference compound for SAR studies, providing a clean baseline to which analogs like II and III can be compared.

Developing Reproducible Formulations for Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The defined solubility profile of Atractylenolide I is critical for developing consistent formulations for PK/PD analysis. Unlike crude extracts, its use ensures that observed pharmacokinetic parameters and pharmacodynamic effects can be directly attributed to a known concentration of a single molecular entity, a fundamental requirement for translational research.

Application Fit

Application
Selection Property
Validation Focus
Inflammatory signaling research
Comparative anti-inflammatory potency context
TNF-α and NO inhibition endpoints
Drug metabolism interaction studies
UGT2B7 inhibitory profile review
Competitive inhibition and isoform specificity
Oncology xenograft research
JAK2/STAT3 pathway engagement context
Tumor growth suppression and normal-cell cytotoxicity endpoints
Sesquiterpene lactone SAR studies
Structural-analog bioactivity comparison
Anti-inflammatory and antiproliferative assay benchmarks

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.130679813 Da

Monoisotopic Mass

230.130679813 Da

Heavy Atom Count

17

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